2-Pyrrolidinone, 4-azido-, (4S)-
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Overview
Description
2-Pyrrolidinone, 4-azido-, (4S)- is a chiral azido compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-azido-, (4S)- typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidinone is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-azido-, (4S)- may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled reaction conditions can help in scaling up the production while minimizing risks.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-azido-, (4S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) with Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-Pyrrolidinone, 4-azido-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-azido-, (4S)- largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved can vary based on the context of its application, such as targeting specific enzymes or receptors in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-pyrrolidinone: The non-chiral counterpart of 2-Pyrrolidinone, 4-azido-, (4S)-.
®-(+)-4-azido-2-pyrrolidinone: The enantiomer of 2-Pyrrolidinone, 4-azido-, (4S)-.
Azidoacetamide: Another azido compound with similar reactivity.
Uniqueness
2-Pyrrolidinone, 4-azido-, (4S)- is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules synthesized from it. This can be particularly valuable in the development of enantioselective drugs and catalysts.
Properties
CAS No. |
899806-32-7 |
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Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
(4S)-4-azidopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-8-7-3-1-4(9)6-2-3/h3H,1-2H2,(H,6,9)/t3-/m0/s1 |
InChI Key |
HVIKCIPJUZAPNJ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)N=[N+]=[N-] |
Canonical SMILES |
C1C(CNC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
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